Core Synthesis Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Core Synthesis Mechanism: Nucleophilic Aromatic Substitution (SNAr)
An In-depth Technical Guide to the Synthesis of 2-Nitro-5-(phenylthio)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Nitro-5-(phenylthio)aniline, a key intermediate in the pharmaceutical industry, notably in the production of anthelmintic agents like Fenbendazole.[1][2] The document details the core synthesis mechanism, presents quantitative data from various established protocols, and offers detailed experimental methodologies.
The predominant mechanism for the synthesis of 2-Nitro-5-(phenylthio)aniline is a nucleophilic aromatic substitution (SNAr) reaction.[3][4] This reaction involves the displacement of a halide, typically chloride, from an activated aromatic ring by a nucleophile.
The key steps of the mechanism are as follows:
-
Formation of the Nucleophile : Thiophenol is deprotonated by a base to form the more potent nucleophile, the thiophenolate anion.[3] Common bases used for this purpose include sodium hydride, potassium carbonate, or ammonia.[5][6]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex : The electron-rich thiophenolate anion attacks the carbon atom bearing the chlorine atom on the 5-chloro-2-nitroaniline ring. Aromatic rings are typically electron-rich and resistant to nucleophilic attack; however, the presence of a strong electron-withdrawing nitro group (-NO2) ortho to the chlorine atom and para to the site of attack deactivates the ring, making it susceptible to nucleophilic substitution.[4][7][8] This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][9] The negative charge of this intermediate is delocalized across the aromatic ring and is particularly stabilized by the nitro group.
-
Elimination of the Leaving Group : The aromaticity of the ring is restored by the elimination of the chloride ion, a good leaving group, to yield the final product, 2-Nitro-5-(phenylthio)aniline.[3]
Quantitative Data Summary
The following tables summarize quantitative data from various reported synthesis protocols for 2-Nitro-5-(phenylthio)aniline.
Table 1: Reaction Yields and Purity
| Method/Base | Starting Material (5-chloro-2-nitroaniline) | Thiophenol | Solvent | Yield | Purity | Reference |
| Ammonia | 200 g (79.2% purity) | 126 g (98% purity) | Isobutanol | 92.2% | Not specified (recrystallization unnecessary) | [6] |
| Ammonia | 255 g (78.3% purity) | 161 g (98% purity) | Isopropanol | 95.8% | 90.0% by weight | [6][10] |
| Ammonia | 358.8 g (79.2% purity) | 253.5 g (98% purity) | Toluene | 96.4% | 91.2% by weight | [6] |
| Sodium Hydride | 5 g | 6.2 mL | Dimethylformamide | Not specified | Not specified | [5] |
| Potassium Carbonate | Not specified | Not specified | Dimethylformamide | Not specified | Not specified | [6] |
Table 2: Molar Ratios of Reactants
| Method/Base | Molar Ratio (5-chloro-2-nitroaniline : Thiophenol : Base) |
| Ammonia | 1 : 1 to 1.2 : 2 to 15 |
| Sodium Hydride | 1 : 1.9 (approx.) : 1.5 (approx.) |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Synthesis using Ammonia in an Autoclave
This protocol is adapted from patented industrial methods and is suitable for larger-scale synthesis.[6][10]
Materials:
-
5-chloro-2-nitroaniline
-
Thiophenol
-
Isopropanol (or Isobutanol, Toluene)
-
Ammonia (liquid)
-
Aqueous sodium hydroxide solution (23% by weight)
Procedure:
-
Suspend 255 g of 5-chloro-2-nitroaniline (78.3% purity) in 250 mL of isopropanol in a suitable autoclave.
-
Heat the reaction mixture to 60°C.
-
Pump 95.7 g of liquid ammonia into the autoclave, which should result in a pressure of approximately 9 bar.
-
While maintaining the temperature at 60°C, pump 161 g of thiophenol (98% purity) into the autoclave over a period of 1.5 hours. Maintain the pressure at 9 bar by replenishing with ammonia as needed.
-
After the addition of thiophenol is complete, continue to stir the reaction mixture at 60°C for an additional 6 hours.
-
Cool the autoclave to room temperature and carefully vent the excess pressure.
-
The reaction mixture can be worked up in one of two ways:
-
Filtration and Washing : Filter the reaction mixture. Wash the collected solid with water and dry to yield the product.[10]
-
Phase Separation : Add 195 g of a 23% aqueous sodium hydroxide solution to the reaction mixture and heat to 90°C. Separate the organic phase, which contains the product, and cool to room temperature.[6]
-
-
The resulting 2-Nitro-5-(phenylthio)aniline is typically a yellow powder. Further purification by recrystallization is usually not necessary.
Protocol 2: Synthesis using Sodium Hydride in Dimethylformamide
This protocol is suitable for laboratory-scale synthesis.[5]
Materials:
-
4-chloro-2-nitroaniline (referred to as 2-amino-4-chloro-1-nitrobenzene in the source)
-
Sodium hydride (57% dispersion in oil)
-
Thiophenol
-
Dimethylformamide (DMF)
-
Water
-
Hexane
-
Methanol
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, prepare a solution of sodium phenyl mercaptide by adding 2.53 g of 57% sodium hydride to a solution of 6.2 mL of thiophenol in 20 mL of dimethylformamide.
-
To this solution, add 5 g of 4-chloro-2-nitroaniline. Use an additional 10 mL of dimethylformamide to rinse the container and ensure all of the aniline is added to the reaction mixture.
-
Stir the mixture under a nitrogen atmosphere for 3 hours at a temperature of 20-30°C.
-
After 3 hours, dilute the reaction mixture with water to precipitate the crude product.
-
Wash the crude product with water and then with hexane.
-
For further purification, recrystallize the product from methanol.
Visualizations
Synthesis Mechanism Pathway
Caption: Synthesis pathway of 2-Nitro-5-(phenylthio)aniline.
Experimental Workflow: Autoclave Synthesis
Caption: Workflow for the autoclave synthesis method.
References
- 1. nbinno.com [nbinno.com]
- 2. lookchem.com [lookchem.com]
- 3. Buy 2-Nitro-5-(phenylthio)aniline (EVT-305184) | 43156-47-4 [evitachem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Synthesis routes of 2-Nitro-5-(phenylthio)aniline [benchchem.com]
- 6. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. 2-Nitro-5-(phenylthio)aniline | 43156-47-4 [chemicalbook.com]
